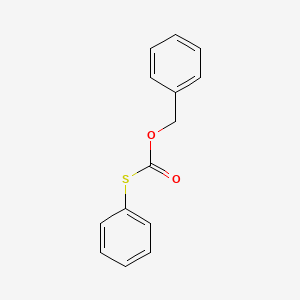
Benzyl S-phenyl thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl S-phenyl thiocarbonate is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a benzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl S-phenyl thiocarbonate can be synthesized through the acylation of thiols (thiolation). One common method involves the reaction of thiophenol with benzyl chloroformate under mild conditions . The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase-transfer catalysts to facilitate the reaction between thiophenol and benzyl chloroformate. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
Benzyl S-phenyl thiocarbonate is widely used as a reagent in organic synthesis, particularly for the formation of thioesters and other sulfur-containing compounds. Its ability to undergo various chemical transformations enables the production of complex organic molecules.
Key Reactions :
- Oxidation : Converts the thiocarbonyl group to sulfoxides or sulfones.
- Reduction : Yields thiols or thioethers.
- Substitution : Facilitates nucleophilic substitution reactions with amines or alcohols.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Thiols, thioethers | Lithium aluminum hydride, sodium borohydride |
| Substitution | Substituted benzyl derivatives | Amines, alcohols |
Polymer Chemistry
In polymer science, this compound serves as a chain transfer agent in Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled synthesis of polymers with specific architectures and functionalities.
Applications in Polymerization :
- Development of smart materials.
- Creation of nanohybrid materials.
- Functional surfaces for biomedical applications such as drug and gene delivery .
Biological Studies
The compound's reactivity with nucleophiles makes it useful in biological research, particularly in studying enzyme mechanisms and protein modifications. Its ability to form thioesters can facilitate the investigation of acylation processes in biological systems.
Case Study 1: RAFT Polymerization
A recent study highlighted the role of this compound in RAFT polymerization processes. The compound was employed to synthesize well-defined polymers that exhibit controlled molecular weights and narrow polydispersities. This capability is crucial for developing materials with tailored properties for specific applications, including drug delivery systems .
Case Study 2: Enzyme Mechanism Investigation
Another application involved using this compound to probe enzyme mechanisms. By introducing this compound into enzyme assays, researchers were able to observe modifications in enzyme activity due to the formation of thioesters. This approach provided insights into the catalytic mechanisms of various enzymes and their interactions with substrates .
Mechanism of Action
The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- S-(Benzothiazol-2-yl) ethyl thiocarbonate
- O-Benzyl S-methyl dithiocarbonate
- 1-Chloroethyl S-phenyl thiocarbonate
- S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate
Comparison: Benzyl S-phenyl thiocarbonate is unique due to its specific combination of a benzyl group and a phenyl group bonded to a thiocarbonyl group. This structure imparts distinct reactivity and stability compared to other thiocarbonyl compounds. For instance, S-(Benzothiazol-2-yl) ethyl thiocarbonate has a benzothiazole ring, which alters its reactivity and applications .
Properties
CAS No. |
3786-20-7 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
benzyl phenylsulfanylformate |
InChI |
InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
UCMLLXFEXWHYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















